molecular formula C10H7FOS B6372837 3-Fluoro-5-(thiophen-3-yl)phenol, 95% CAS No. 1261978-37-3

3-Fluoro-5-(thiophen-3-yl)phenol, 95%

Cat. No. B6372837
CAS RN: 1261978-37-3
M. Wt: 194.23 g/mol
InChI Key: BJAQJLIQGPNMQY-UHFFFAOYSA-N
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Description

3-Fluoro-5-(thiophen-3-yl)phenol, 95% (3FTP) is a synthetic compound that has been studied for its potential applications in the fields of medicine, biology, and chemistry. It is a monofluorinated thiophenol with a phenol group and is a member of the thiophenol family. 3FTP has been studied for its potential applications in the fields of medicine, biology, and chemistry due to its unique properties.

Scientific Research Applications

3-Fluoro-5-(thiophen-3-yl)phenol, 95% has been studied for its potential applications in the fields of medicine, biology, and chemistry. In medicine, 3-Fluoro-5-(thiophen-3-yl)phenol, 95% has been studied as a potential anti-cancer agent. In biology, 3-Fluoro-5-(thiophen-3-yl)phenol, 95% has been studied for its potential to inhibit the growth of bacteria and fungi. In chemistry, 3-Fluoro-5-(thiophen-3-yl)phenol, 95% has been studied for its potential to act as a catalyst for various reactions.

Mechanism of Action

3-Fluoro-5-(thiophen-3-yl)phenol, 95% has been studied for its potential to inhibit the growth of bacteria and fungi. The mechanism of action of 3-Fluoro-5-(thiophen-3-yl)phenol, 95% is believed to be due to its ability to disrupt the cell membrane of the microorganism. This disruption leads to the death of the microorganism.
Biochemical and Physiological Effects
3-Fluoro-5-(thiophen-3-yl)phenol, 95% has been studied for its potential to act as an anti-cancer agent. In vitro studies have shown that 3-Fluoro-5-(thiophen-3-yl)phenol, 95% is capable of inhibiting the growth of cancer cells. In vivo studies have also indicated that 3-Fluoro-5-(thiophen-3-yl)phenol, 95% is capable of inhibiting the growth of tumors in mice.

Advantages and Limitations for Lab Experiments

The main advantage of 3-Fluoro-5-(thiophen-3-yl)phenol, 95% is its ability to act as an anti-cancer agent. It is also relatively easy to synthesize in the laboratory and is stable in a variety of conditions. However, 3-Fluoro-5-(thiophen-3-yl)phenol, 95% is not very soluble in water and is toxic in large doses.

Future Directions

1. Further research into the mechanism of action of 3-Fluoro-5-(thiophen-3-yl)phenol, 95% and its potential applications in medicine and biology.
2. Development of more efficient and cost-effective synthesis methods for 3-Fluoro-5-(thiophen-3-yl)phenol, 95%.
3. Investigations into the potential of 3-Fluoro-5-(thiophen-3-yl)phenol, 95% to act as a catalyst for various chemical reactions.
4. Investigation into the potential of 3-Fluoro-5-(thiophen-3-yl)phenol, 95% to act as an anti-inflammatory agent.
5. Exploration of the potential of 3-Fluoro-5-(thiophen-3-yl)phenol, 95% to be used as a drug delivery system.
6. Investigation into the potential of 3-Fluoro-5-(thiophen-3-yl)phenol, 95% to be used as a pesticide.
7. Investigation into the potential of 3-Fluoro-5-(thiophen-3-yl)phenol, 95% to be used as a preservative.
8. Investigation into the potential of 3-Fluoro-5-(thiophen-3-yl)phenol, 95% to be used as a food additive.
9. Exploration of the potential of 3-Fluoro-5-(thiophen-3-yl)phenol, 95% to be used as a fuel additive.
10. Investigation into the potential of 3-Fluoro-5-(thiophen-3-yl)phenol, 95% to be used as an industrial solvent.

Synthesis Methods

3-Fluoro-5-(thiophen-3-yl)phenol, 95% can be synthesized using a variety of methods. The most common method is the reaction between thiophenol and a fluorinating agent. This method involves the reaction of thiophenol with a fluorinating agent, such as N-fluoro-2-iodoethane (FIE), in the presence of an acid catalyst, such as sulfuric acid. The reaction produces 3-Fluoro-5-(thiophen-3-yl)phenol, 95% in high yields.

properties

IUPAC Name

3-fluoro-5-thiophen-3-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FOS/c11-9-3-8(4-10(12)5-9)7-1-2-13-6-7/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAQJLIQGPNMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684082
Record name 3-Fluoro-5-(thiophen-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261978-37-3
Record name 3-Fluoro-5-(thiophen-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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